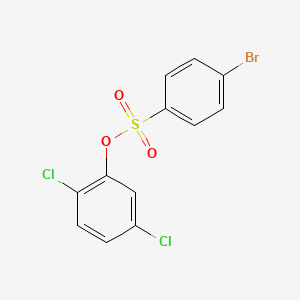![molecular formula C15H22N2O B4774777 1-{[4-(dimethylamino)phenyl]amino}-4,4-dimethyl-1-penten-3-one](/img/structure/B4774777.png)
1-{[4-(dimethylamino)phenyl]amino}-4,4-dimethyl-1-penten-3-one
Descripción general
Descripción
1-{[4-(dimethylamino)phenyl]amino}-4,4-dimethyl-1-penten-3-one, commonly known as DAP, is a synthetic compound that has gained significant attention in scientific research. DAP belongs to the class of chalcones, which are characterized by a chemical structure consisting of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system. In
Mecanismo De Acción
The mechanism of action of DAP involves its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DAP has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. DAP also inhibits the activation of MAPK, a group of kinases that regulate cell proliferation, differentiation, and apoptosis. Additionally, DAP has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
DAP has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. DAP has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. DAP also inhibits the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation. In cancer cells, DAP induces apoptosis, inhibits cell proliferation, and suppresses tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAP has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. DAP can be easily synthesized in large quantities and is stable under various conditions. DAP can also be modified to generate analogs with improved activity and selectivity. However, DAP also has limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For DAP research include the development of DAP analogs with improved activity and selectivity, the investigation of DAP's potential therapeutic applications in other diseases, and the elucidation of the molecular mechanisms underlying DAP's various biological effects. Additionally, the development of novel drug delivery systems for DAP may enhance its therapeutic efficacy and reduce its potential toxicity.
Aplicaciones Científicas De Investigación
DAP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DAP has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Inflammation research has demonstrated that DAP can attenuate inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, DAP has been shown to possess neuroprotective properties by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
(E)-1-[4-(dimethylamino)anilino]-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14(18)10-11-16-12-6-8-13(9-7-12)17(4)5/h6-11,16H,1-5H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZBFXLXHWWLO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



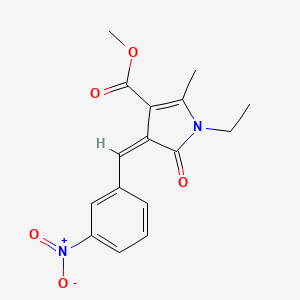
![2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4774701.png)
![(4-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4774714.png)
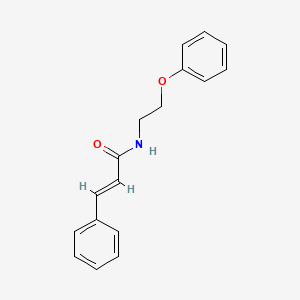
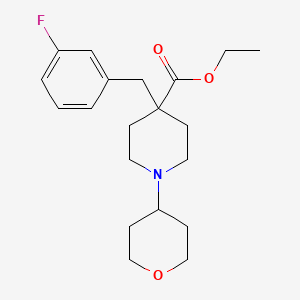
![3-ethoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4774725.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4774726.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4774731.png)
![3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4774745.png)
![(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4774752.png)
![4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4774770.png)
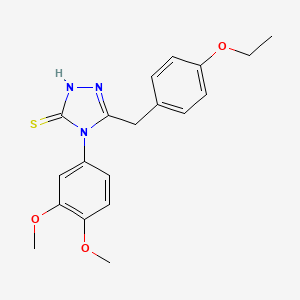
amine hydrochloride](/img/structure/B4774788.png)
